![molecular formula C11H13BrF3N3O3S B2684875 5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097858-79-0](/img/structure/B2684875.png)

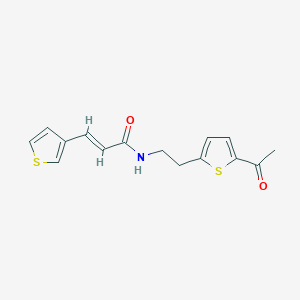

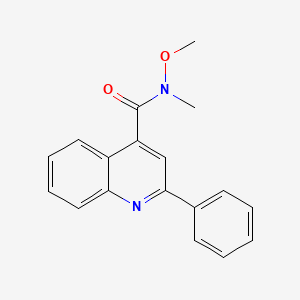

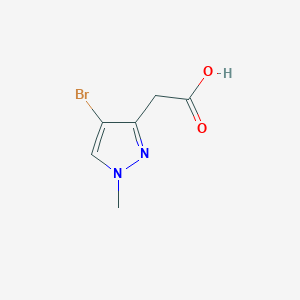

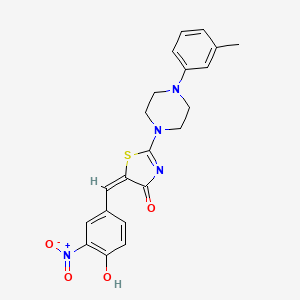

5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves the methods and steps used to create the compound. It can include the starting materials, reagents, catalysts, and conditions like temperature and pressure .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include information about its reactivity, what types of reactions it undergoes, and what products are formed .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and chemical stability. It might also include spectral data like UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications

Spectroscopic and Density Functional Theory Studies

5-Bromo-2-(trifluoromethyl)pyridine, closely related to the chemical structure , has been extensively studied for its spectroscopic characteristics and theoretical properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been applied for its characterization. The compound's geometric structure, vibrational frequencies, and chemical shift values were determined using density functional theory (DFT) methods, showcasing its potential in non-linear optical (NLO) applications. Additionally, its interactions with pBR322 plasmid DNA and antimicrobial activities were explored, revealing its utility in biological and chemical studies (Vural & Kara, 2017).

Antiviral and Antimicrobial Activities

Research on derivatives of 5-bromo-pyrimidines, such as 5-(phenylselenenyl)uracil and 5-(phenylthio)uracil, has indicated their potential in inhibiting dihydrouracil dehydrogenase and uridine phosphorylase, enzymes crucial for nucleotide metabolism. These compounds have shown modest selective anti-human-immunodeficiency-virus activity, highlighting their relevance in developing antiviral therapies (Goudgaon et al., 1993).

Novel Synthetic Routes and Chemical Transformations

The utility of 5-bromo-pyrimidines in synthesizing novel chemical structures, such as pyrimido[4,5-e][1,3,4]thiadiazine derivatives and antifouling compounds, has been demonstrated. These synthetic pathways open avenues for producing a wide range of chemicals with potential applications in materials science, pharmacology, and as antifouling agents, underscoring the versatility of 5-bromo-pyrimidine derivatives in chemical synthesis (Rahimizadeh et al., 2007).

Application in Catalysis and Organic Synthesis

Studies on 5-bromo-pyrimidines have also revealed their role as intermediates in catalytic processes and organic synthesis. The formation of pyrrolidines from homoallylic sulfonamides and the efficient synthesis of pyrimidine precursors for pharmaceuticals highlight the compound's significance in facilitating complex chemical reactions and synthesizing biologically active molecules (Haskins & Knight, 2002).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

5-bromo-2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3N3O3S/c12-8-5-16-10(17-6-8)21-9-1-3-18(7-9)22(19,20)4-2-11(13,14)15/h5-6,9H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYNDUFQWJSBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2684797.png)

![4-(2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2684799.png)

![2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2684809.png)

![6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2684811.png)